molecular formula C9H6BrN B019933 6-Bromoquinoline CAS No. 5332-25-2

6-Bromoquinoline

Cat. No. B019933
CAS RN: 5332-25-2
M. Wt: 208.05 g/mol
InChI Key: IFIHYLCUKYCKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-bromoquinoline has been explored through various methods, including the Skraup reaction, which involves the reaction of 4-bromoaniline, glycerol, and nitrobenzene, yielding a maximum of 54% under specific conditions (Li Wei, 2011)(Li Wei, 2011). Another approach for synthesizing bromoquinoline derivatives involves a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which leads to the formation of 6-bromo-4-iodoquinoline, a key intermediate for several biologically active compounds (Wenhui Wang et al., 2015)(Wenhui Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of 6-bromoquinoline and its derivatives has been characterized using various spectroscopic techniques such as 1H NMR. For instance, the structure of 6-bromo-4-iodoquinoline was confirmed through NMR spectroscopy, illustrating the utility of these techniques in verifying the identities of synthesized compounds (Wenhui Wang et al., 2015)(Wenhui Wang et al., 2015).

Chemical Reactions and Properties

6-Bromoquinoline serves as an important intermediate for further chemical transformations. For example, it can undergo Friedländer synthesis to incorporate into novel chelating ligands, showcasing its versatility in creating complex organic molecules (Yi Hu, Gang Zhang, R. Thummel, 2003)(Yi Hu, Gang Zhang, R. Thummel, 2003).

Physical Properties Analysis

The physical properties of 6-bromoquinoline derivatives, such as solubility and crystallinity, play a crucial role in their application in various fields. For instance, a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one demonstrated specific crystal packing stabilized by hydrogen bonds and π-stacking interactions, which could influence its biological activity and material properties (O. Ouerghi et al., 2021)(O. Ouerghi et al., 2021).

Scientific Research Applications

  • Chelating Ligands and High Emission Quantum Yield : Yi Hu, Gang Zhang, and R. Thummel (2003) discussed the use of 6-Bromoquinoline derivatives in chelating ligands, resulting in novel ligands with high emission quantum yield (Hu, Zhang, & Thummel, 2003).

  • Synthesis of Quinoline Derivatives : A. Şahin et al. (2008) explored its utility in synthesizing various quinoline derivatives, such as 4,6,8-tribromoquinoline, 6,8-dibromo-1,2,3,4-tetrahydroquinoline, and other trisubstituted quinoline derivatives (Şahin et al., 2008).

  • Skraup-Type Synthesis of 3-Bromoquinolin-6-ols : C. Lamberth and colleagues (2014) used 6-Bromoquinoline in the Skraup-type synthesis of 3-bromoquinolin-6-ols, which may have additional substituents at positions 7 and 8 (Lamberth et al., 2014).

  • Synthesis of n,n′-Biquinolines : Y. Benito, L. Canoira, and J. Rodríguez (1987) described its use in the synthesis of n,n′-biquinolines using organonickel(0) complexes (Benito, Canoira, & Rodríguez, 1987).

  • PET Imaging of the Serotonin Transporter in the Brain : C. Lundkvist et al. (1999) noted the potential of [76Br]5-bromo-6-nitroquipazine for PET imaging of the serotonin transporter in the brain (Lundkvist et al., 1999).

  • Synthesis of 3,6′- and 3,7′-Biquinoline Derivatives : Sidonie Broch, F. Anizon, and P. Moreau (2008) demonstrated its use in the synthesis of new 3,6′- and 3,7′-biquinoline derivatives (Broch, Anizon, & Moreau, 2008).

  • Inhibitor of Tyrosine Kinase Activity : A. Bridges et al. (1996) identified 6-Bromoquinoline as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), binding competitively at the ATP site (Bridges et al., 1996).

  • Research on Infectious Diseases : N. Wlodarczyk et al. (2011) used it as a starting material in research on infectious diseases (Wlodarczyk et al., 2011).

  • Intermediate for Treating Colon and Rectal Cancers : He Zheng-you (2010) discussed its role as an intermediate in first-line drugs for treating colon and rectal cancers (He Zheng-you, 2010).

  • PI3K/mTOR Inhibitors and Quinoline Inhibitors : Fei Lei et al. (2015) noted its importance as an intermediate in many PI3K/mTOR inhibitors and a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).

  • Anticancer and Antimicrobial Properties : E. N. Agbo et al. (2015) found that 6-Bromoquinoline compounds show potential anticancer and antimicrobial properties against human renal, melanoma, and breast cancer cell lines (Agbo et al., 2015).

  • One-Pot Synthesis of Novel Compounds : Liqiang Wu et al. (2010) utilized the one-pot three-component synthesis of 6-bromoquinolines and 6-iodoquinolines for preparing novel compounds (Wu et al., 2010).

  • Fluorescent Brightening Agents : D. W. Rangnekar and G. Shenoy (1987) mentioned its use as fluorescent brightening agents (Rangnekar & Shenoy, 1987).

  • High Yield Synthesis Conditions : Li Wei (2011) studied the synthesis conditions for 6-Bromoquinoline, achieving a high yield under specific conditions (Li Wei, 2011).

  • Regioselective and Diastereoselective Synthesis : J. Tummatorn et al. (2015) achieved regioselective synthesis of 3-bromoquinoline derivatives and diastereoselective synthesis of tetrahydroquinoline derivatives using acid-promoted rearrangement of arylmethyl azides (Tummatorn et al., 2015).

  • Therapy for Latent Malaria : J. Baird (2019) discussed the application of 8-aminoquinoline therapy for latent malaria, although its hemolytic toxicity is a challenge (Baird, 2019).

Safety And Hazards

6-Bromoquinoline is harmful if swallowed and may cause skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIHYLCUKYCKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063788
Record name Quinoline, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline

CAS RN

5332-25-2
Record name 6-Bromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5332-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS7HD5UJ94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromoquinoline
Reactant of Route 6
Reactant of Route 6
6-Bromoquinoline

Citations

For This Compound
519
Citations
Í Çelik, M Akkurt, S Ökten, O Çakmak, CC Ersanlı - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C10H5BrN2, the whole molecule is essentially planar (rms deviation = 0.005 Å). The crystal packing features face-to-face π–π stacking interactions [centroid–…
Number of citations: 1 iucrdata.iucr.org
O Çakmak, S Öktenb, D Alımlıc, A Saddiqad… - Organic …, 2018 - researchgate.net
… which furnished 5-amino-6-bromoquinoline (28) in high yield (81%). The synthesis of 5-amino-6-bromoquinoline by reduction of 5-nitro-6-bromoquinoline (14) is already available in the …
Number of citations: 4 www.researchgate.net
YZ Hu, G Zhang, RP Thummel - Organic letters, 2003 - ACS Publications
… As a further test, we prepared the parent 6,6‘-biquinoline (20) by the dimerization of 6-bromoquinoline 16 and found that it emitted at 352 and 372 nm with φ = 0.100. Future work will …
Number of citations: 166 pubs.acs.org
MÁ Amado-Briseño, OJ Hernández-Ortíz… - Journal of Materials …, 2022 - Springer
In this work is report the synthesis by mechanochemical method of a small molecule of the oligophenylene (bisquinoline) design (OBM), excellent optical and electrical properties, and …
Number of citations: 4 link.springer.com
A Sahin, O Cakmak, I Demirtas, S Okten, A Tutar - Tetrahedron, 2008 - Elsevier
… Similarly, lithiation of tribromide 3 followed by addition of water to the intermediate produced 6-bromoquinoline in 65% yield. Copper-induced nucleophilic substitution of tribromide 3 …
Number of citations: 70 www.sciencedirect.com
JJ Aaron, P Thiao, C Párkányi… - Photochemistry and …, 1979 - Wiley Online Library
… Consequently, 6-bromoquinoline is a stronger base in the lowest excited triplet state than 3-… Buchardt, University of Copmhagen, Denmark, for his gift of the samples of 6-bromoquinoline …
Number of citations: 10 onlinelibrary.wiley.com
S ÖKTEN, D EYİGÜN, O Cakmak - Sigma Journal of Engineering …, 2015 - dergipark.org.tr
In this study, bromination reactions of 1,2,3,4-tetrahydroquinoline by molecular bromine and aromatization reactions of brominated tetrahydroquinolines were reinvestigated. Optimal …
Number of citations: 23 dergipark.org.tr
WA Heeschen - 1987 - elibrary.ru
… First-order spectra from furan, norbornadiene and 6-bromoquinoline provided starting points … Comparison of the structure determined for 6-bromoquinoline with naphthalene indicates …
Number of citations: 0 elibrary.ru
BM Swahn, F Andersson, B Pelcman… - Journal of Labelled …, 1997 - Wiley Online Library
… The synthesis was accomplished by a NiCl 2 (dppp) 2 ‐catalyzed coupling of the 6‐bromoquinoline derivative 6 with a zinc reagent made from [ 14 C]‐methyl iodide. © 1997 John Wiley …
DS Kopchuk, NV Chepchugov, ES Starnovskaya… - Dyes and …, 2019 - Elsevier
… -based “push-pull” fluorophores were synthesized by means of the heterocyclization reaction between the corresponding isonitrosoacetophenone hydrazones and 6-bromoquinoline-2-…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.